1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride
Description
1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride is a chemical compound that features a chloropyridine moiety linked to a phenylmethanamine group
Properties
Molecular Formula |
C12H12Cl2N2O |
|---|---|
Molecular Weight |
271.14 g/mol |
IUPAC Name |
[3-(5-chloropyridin-2-yl)oxyphenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H11ClN2O.ClH/c13-10-4-5-12(15-8-10)16-11-3-1-2-9(6-11)7-14;/h1-6,8H,7,14H2;1H |
InChI Key |
AFKJGEBFSWEQCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)Cl)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride typically involves the reaction of 5-chloropyridin-2-ol with 3-bromobenzylamine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloropyridin-2-yl)methanamine
- (3-Chloropyridin-2-yl)methanamine
- Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride
Uniqueness
1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride, also known by its CAS number 2703780-80-5, is a chemical compound with significant potential in biological research and medicinal applications. This compound features a complex structure that includes a chloropyridine moiety and a phenylmethanamine group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁ClN₂O |
| Molecular Weight | 271.14 g/mol |
| CAS Number | 2703780-80-5 |
Biological Activity
The biological activity of 1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride has been studied in various contexts, particularly its interaction with specific molecular targets.
This compound is believed to interact with certain receptors and enzymes, modulating their activity. The pathways involved may include signal transduction and gene expression regulation. Its potential as a ligand in receptor studies has been explored, which could aid in understanding receptor function and structure.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The chloropyridine moiety may enhance the compound's ability to inhibit bacterial growth.
- Antiviral Potential : There is emerging evidence suggesting that compounds targeting dihydroorotate dehydrogenase (DHODH) may provide antiviral effects. Since DHODH is a validated target for malaria treatment, the potential application of this compound in antiviral therapies is under investigation .
- Inhibition Studies : Preliminary studies have shown that related compounds can inhibit enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases . The specific inhibition profile of 1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride remains to be fully characterized.
Case Study 1: Antimicrobial Efficacy
A study involving derivatives of chloropyridine compounds demonstrated significant antibacterial activity against various pathogens. The structure-activity relationship analysis indicated that modifications in the phenyl group could enhance efficacy against resistant strains.
Case Study 2: Antiviral Activity
In vitro assays have shown that certain derivatives can inhibit viral replication effectively. The mechanism involves interference with viral RNA synthesis, suggesting potential for development as antiviral agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
